
2-(4-(Chloro(phenyl)methyl)phenoxy)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid is a chemical compound that belongs to the class of phenoxyacetic acids. These compounds are known for their diverse applications, particularly in the field of herbicides. The structure of 2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid includes a phenoxy group attached to an acetic acid moiety, with a chlorinated phenylmethyl group providing additional functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid typically involves the reaction of 4-chlorobenzyl chloride with phenol to form 4-(chlorophenyl)methylphenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenyl group to a phenyl group.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly as a herbicide.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid involves its role as an auxin mimic. Auxins are plant hormones that regulate growth and development. By mimicking natural auxins, this compound induces uncontrolled growth in broadleaf plants, leading to their death. The molecular targets include auxin receptors and pathways involved in cell elongation and division.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action.
4-Chloro-2-methylphenoxyacetic acid (MCPA): Shares structural similarities and is also used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its historical use in agriculture.
Uniqueness
2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid is unique due to its specific chlorinated phenylmethyl group, which provides distinct chemical properties and reactivity compared to other phenoxyacetic acids. This uniqueness can be leveraged in designing targeted herbicidal applications and exploring new therapeutic potentials.
Propriétés
Formule moléculaire |
C15H13ClO3 |
|---|---|
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
2-[4-[chloro(phenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c16-15(11-4-2-1-3-5-11)12-6-8-13(9-7-12)19-10-14(17)18/h1-9,15H,10H2,(H,17,18) |
Clé InChI |
CCZPCMCPCVXECT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


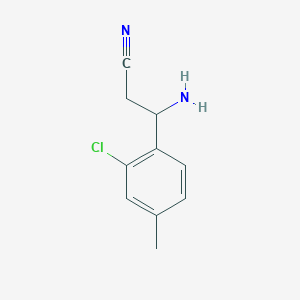
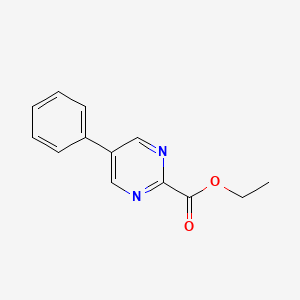
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)
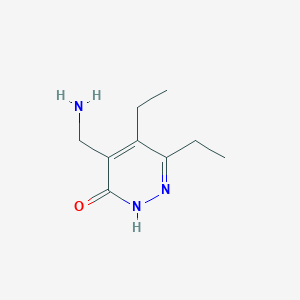

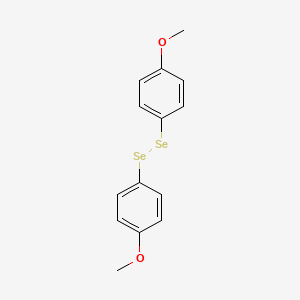
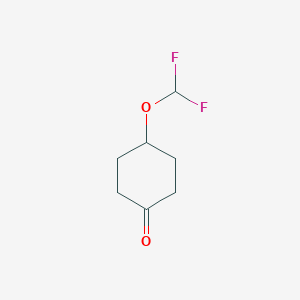
![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
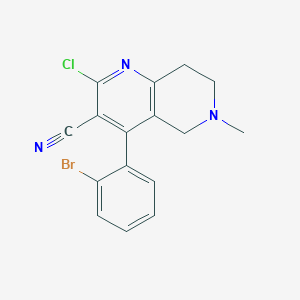
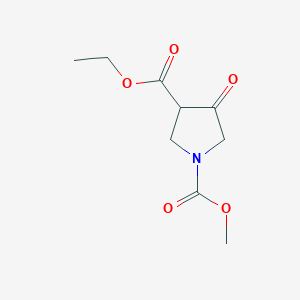
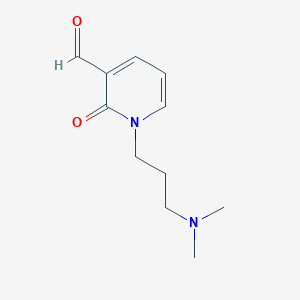
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)
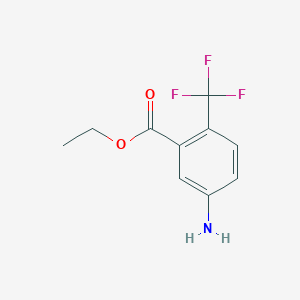
![1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13026282.png)
